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  • Product: 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride
  • CAS: 2126161-21-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the pKa Determination of 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride: Theoretical Predictions and Experimental Protocols

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant, or pKa, is a fundamental physicochemical property that governs the pharmacokinetic and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant, or pKa, is a fundamental physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of a drug candidate.[1][2][3] This guide provides a comprehensive technical overview of the theoretical and experimental determination of the pKa values for 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride. We will explore the predicted ionization behavior based on its chemical structure, present detailed, field-proven experimental protocols for accurate pKa measurement, and discuss the critical impact of these values on the drug development process. This document is designed to serve as a practical resource, blending foundational theory with actionable methodologies for scientists in the pharmaceutical industry.

Introduction: The Critical Role of pKa in Drug Discovery

In the journey of a drug from discovery to clinical application, a thorough understanding of its physicochemical properties is paramount. Among these, the pKa value stands out for its profound influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The pKa dictates the degree of ionization of a compound at a given pH, which in turn affects crucial properties like aqueous solubility, membrane permeability, and protein binding.[2][3]

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride contains multiple ionizable centers, making its acid-base chemistry complex yet critical to understand. The molecule's charge state will vary significantly as it travels through the diverse pH environments of the human body, from the highly acidic stomach (pH ~1.5-3.5) to the near-neutral pH of the blood and tissues (pH ~7.4). An accurate determination of its pKa values is therefore not an academic exercise, but a foundational requirement for rational drug design and development.[1]

Structural Analysis and Predicted Ionization Behavior

The structure of 5-(Aminomethyl)pyrazin-2(1H)-one reveals two primary functional groups susceptible to protonation and deprotonation: the aliphatic aminomethyl group and the nitrogen atoms within the pyrazinone ring.

  • Aminomethyl Group: This is a primary aliphatic amine. Such groups are basic and are expected to have a pKa value for their conjugate acid in the range of 9-10.[4]

  • Pyrazinone Ring: Pyrazine itself is a very weak base, with the pKa of its conjugate acid being approximately 0.65.[5] The pyrazinone structure, featuring an amide-like system, further withdraws electron density from the ring nitrogens, making them even weaker bases. Therefore, the pKa associated with the protonation of a ring nitrogen is expected to be very low, likely below 1.0.

Based on this analysis, we can predict two distinct pKa values for this molecule. The hydrochloride salt form indicates that the aminomethyl group is protonated in the solid state.

Table 1: Predicted pKa Values and Ionizable Groups

Functional GroupPredicted pKa RangeRationale
Pyrazinone Ring Nitrogen < 1.0The pyrazine ring is inherently weakly basic (pKa of pyrazine is ~0.65).[5][6] The electron-withdrawing effect of the carbonyl group further reduces the basicity of the ring nitrogens.
Aminomethyl Group 9.0 - 10.5This range is typical for the conjugate acid of a primary aliphatic amine, a common functional group in pharmaceuticals.[4]

The ionization state of the molecule will change as a function of pH, transitioning from a dicationic species in highly acidic conditions to a neutral species in highly basic conditions.

Caption: Predominant ionization states of the compound across a pH gradient.

Experimental Methodologies for pKa Determination

While predictions are useful, precise experimental determination is essential for regulatory submissions and accurate modeling. Potentiometric titration is widely regarded as the gold standard for its accuracy and reliability.[1][7]

Gold Standard Protocol: Potentiometric Titration

This method involves monitoring pH changes in a solution of the compound upon the incremental addition of a standardized titrant (a strong acid or base). The pKa is determined from the inflection point of the resulting titration curve.[1]

Detailed Experimental Workflow

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Prepare Analyte Solution ~5 mg of compound in ~25 mL degassed H2O/KCl B Prepare Titrants Standardized 0.1 M HCl and 0.1 M NaOH C Calibrate pH System Using at least three standard buffers (e.g., 4, 7, 10) D Acidic Titration Titrate from initial pH down to ~pH 2 with 0.1 M HCl C->D E Basic Titration Titrate from initial pH up to ~pH 12 with 0.1 M NaOH C->E F Generate Titration Curve Plot pH vs. volume of titrant D->F E->F G Calculate pKa Values Determine inflection points (half-equivalence points) F->G

Caption: Standard workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh approximately 5 mg of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride and dissolve it in ~25 mL of a constant ionic strength background electrolyte, such as 0.15 M KCl in degassed, deionized water.

  • System Calibration: Calibrate a high-quality pH electrode and meter using at least three certified reference buffers that bracket the expected pKa values (e.g., pH 4.01, 7.01, 10.01).

  • Titration: Place the analyte solution in a thermostatted vessel (~25 °C) on a magnetic stirrer. To determine both pKa values, perform titrations in both acidic and basic directions from the initial pH.

    • Basic Titration: Add small, precise increments of standardized 0.1 M NaOH, recording the pH reading after it stabilizes with each addition, until approximately pH 12.

    • Acidic Titration: Using a fresh sample solution, perform a similar titration with standardized 0.1 M HCl down to approximately pH 2.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve, which can be precisely located using the first or second derivative of the titration data.

Expertise Behind the Protocol:

  • Why degassed water? To eliminate dissolved CO₂, which forms carbonic acid and can buffer the solution, interfering with the accurate determination of pKa values, especially for basic groups.

  • Why a constant ionic strength solution (KCl)? To keep the activity coefficients of the ions in solution relatively constant, ensuring that the measured pH is a true reflection of the hydrogen ion concentration. This is a self-validating step that ensures reproducibility.

  • Why titrate in both directions? Starting from the salt form, titrating with base will reveal the pKa of the aminomethyl group, while titrating with acid will reveal the pKa of the pyrazinone ring.

Complementary Method: UV-Vis Spectrophotometric Titration

This technique is applicable if the protonated and deprotonated forms of the molecule exhibit different UV absorbance spectra.[7] Absorbance is measured at a fixed wavelength for solutions of the compound across a wide range of pH values.

Protocol Overview:

  • Wavelength Selection: Record the UV spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to find an analytical wavelength with the largest absorbance difference.

  • Sample Preparation: Prepare a series of buffered solutions of the compound at constant concentration across a range of pH values (e.g., from pH 1 to 12).

  • Measurement: Measure the absorbance of each solution at the selected wavelength.

  • Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the appropriate equation to solve for the pKa, which is the pH at the inflection point.

This method is particularly useful for low-solubility compounds or when only small amounts of material are available.

Impact of pKa on Drug Development and Formulation

The experimentally determined pKa values are indispensable for predicting a drug's in vivo behavior and for guiding its development.

  • Solubility: The ionized form of a drug is typically more water-soluble. Knowing the pKa allows formulators to create buffer systems or select salt forms that enhance solubility and dissolution rates, which is critical for oral bioavailability.

  • Permeability: According to the pH-partition hypothesis, un-ionized (neutral) species are more lipid-soluble and passively diffuse across biological membranes more readily. The pKa values help predict the fraction of the drug in its absorbable form in the gastrointestinal tract.

  • Pharmacokinetics (ADME): Drug distribution into tissues and elimination pathways are often pH-dependent. For example, a basic drug will be "trapped" in acidic environments like the lysosomes, affecting its volume of distribution.

  • Analytical Method Development: For methods like HPLC, controlling the pH of the mobile phase is crucial for achieving consistent retention times and peak shapes, especially for ionizable analytes.[8]

Conclusion

While theoretical analysis provides a valuable starting point, the rigorous experimental determination of the pKa values for 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride is a non-negotiable step in its pharmaceutical development. The protocols detailed in this guide, with a primary recommendation for potentiometric titration, offer a robust pathway to obtaining the precise data needed by medicinal chemists, formulators, and ADME scientists. This critical parameter underpins our ability to understand a molecule's physiological journey, enabling the data-driven design of safe, effective, and bioavailable drug products.

References

  • Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. In book: Separation Science and Technology (pp. 143-225).
  • Yilmaz, B., & Tuncel, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1009-1015. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Bergström, C. A., & Avdeef, A. (2019). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 24(18), 3286. [Link]

  • Trajkovska, F., & Petrovska-Jovanovik, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]

  • Chia, A. S., & Trimble, R. F. (1961). Acid-Base Properties of Some Pyrazines. The Journal of Physical Chemistry, 65(5), 863–866. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • Chemsrc.com. (n.d.). Pyrazine. In Houben-Weyl Methods of Organic Chemistry Vol. E 9a, 4th ed. (pp. 252). [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.
  • Luan, Y., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 55. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • International Union of Pure and Applied Chemistry. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]

  • University of Calgary. (n.d.). Table of pKa and pI values. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2025). Heterocyclic Amines. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, potential synthetic routes, and anticipated applications based on the broader understanding of the pyrazinone scaffold.

Chemical Identity and Structure

The nomenclature and structural representation of the target compound are fundamental to its study. While the hydrochloride salt is the primary subject, it is often prepared from its free base. The dihydrochloride salt has also been identified.

Chemical Name: 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride

Synonyms:

  • 5-(Aminomethyl)pyrazin-2(1H)-one HCl

  • 5-(Aminomethyl)-2(1H)-pyrazinone hydrochloride

CAS Number:

  • Dihydrochloride: 2089257-81-6

It is important to note that while the dihydrochloride CAS number is referenced by some chemical suppliers, a specific CAS number for the monohydrochloride has not been definitively identified in public databases. Researchers should verify the specific salt form and corresponding CAS number with their supplier.

Molecular Structure:

The core of the molecule is a pyrazinone ring, a six-membered aromatic heterocycle containing two nitrogen atoms. An aminomethyl group is substituted at the 5-position. The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, typically the amino group and potentially one of the ring nitrogens.

Caption: Chemical structure of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride.

Table 1: Physicochemical Properties (Predicted and Analog-Based)

PropertyValueSource/Method
Molecular FormulaC₅H₈ClN₃O (HCl salt)Calculated
Molecular Weight177.60 g/mol (HCl salt)Calculated
AppearanceExpected to be a solidGeneral observation for similar compounds
Melting PointNot available-
SolubilityExpected to be soluble in water and polar organic solventsBased on the presence of ionizable groups
pKaNot available-
LogPNot available-

Note: Experimental data for this specific compound is limited. The table includes calculated values and predictions based on the structure and data from related compounds.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

A common and versatile method for the synthesis of the pyrazinone core involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound.[3][4][5] A potential route to 5-(aminomethyl)pyrazin-2(1H)-one could start from a protected glycine amide and a suitable glyoxal derivative.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product A Protected Glycine Amide (e.g., Boc-Gly-NH2) C Condensation - H2O A->C B Protected Aminomalondialdehyde (e.g., as a salt or acetal) B->C D Cyclization/ Aromatization C->D G Protected 5-(Aminomethyl)pyrazin-2(1H)-one D->G E Deprotection (e.g., acid treatment) H 5-(Aminomethyl)pyrazin-2(1H)-one E->H F Salt Formation (HCl) I 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride F->I G->E H->F

Caption: Proposed synthetic workflow for 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride.

Experimental Protocol (Hypothetical):

  • Condensation: React a protected glycine amide (e.g., N-Boc-glycinamide) with a protected form of aminomalondialdehyde in a suitable solvent (e.g., ethanol or acetic acid) under reflux.

  • Cyclization and Aromatization: The initial condensate is expected to cyclize. Aromatization to the pyrazinone ring may occur spontaneously or require an oxidizing agent.

  • Deprotection: The protecting group (e.g., Boc) on the aminomethyl side chain is removed, typically by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.

  • Salt Formation: If the deprotection is not performed with hydrochloric acid, the free base is isolated and then treated with a solution of hydrogen chloride in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt.

  • Purification: The final product would be purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

  • Protection Strategy: The use of a protecting group on the glycine amine is crucial to prevent unwanted side reactions and to direct the cyclization to form the desired pyrazinone scaffold. The Boc group is a common choice due to its stability under many reaction conditions and its facile removal with acid.

  • Solvent and Temperature: The choice of solvent and reaction temperature will be critical for the condensation and cyclization steps. Protic solvents like ethanol or acetic acid can facilitate the reaction, and heating is often required to drive the reaction to completion.

  • Purification: Recrystallization is a standard method for purifying crystalline solids like hydrochloride salts. The choice of solvent for recrystallization would depend on the solubility of the compound and its impurities.

Potential Applications in Drug Discovery

The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] Derivatives of pyrazinone have shown a wide range of biological activities, suggesting potential therapeutic applications for 5-(aminomethyl)pyrazin-2(1H)-one hydrochloride.

Table 2: Reported Biological Activities of Pyrazinone and Aminopyrazole Derivatives

Biological ActivityTarget/MechanismReference(s)
AntiviralInhibition of viral RNA polymerase[3]
AnticancerKinase inhibition[6]
Anti-inflammatoryInhibition of p38 MAP kinase[6]
AntibacterialVarious mechanisms[7]
AntifungalDisruption of tubulin polymerization[4]

Given these precedents, 5-(aminomethyl)pyrazin-2(1H)-one hydrochloride could serve as a valuable building block or lead compound for the development of novel therapeutics in these areas. The aminomethyl group provides a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas A 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride B Antiviral Agents A->B Modification of aminomethyl group C Anticancer Agents (Kinase Inhibitors) A->C Derivatization of pyrazinone ring D Anti-inflammatory Drugs A->D SAR studies E Antibacterial/ Antifungal Agents A->E Scaffold for new derivatives

Caption: Potential drug discovery applications stemming from the core scaffold.

Analytical Methods

The characterization of 5-(aminomethyl)pyrazin-2(1H)-one hydrochloride would rely on standard analytical techniques. While specific data for this compound is not widely published, the expected analytical profile can be inferred from related structures.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the pyrazinone ring, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts would be influenced by the protonation state and the solvent.

    • ¹³C NMR: Would reveal the carbon signals of the pyrazinone ring, the aminomethyl group, and the carbonyl carbon.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with UV detection would be a suitable method for assessing the purity of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride is a promising heterocyclic compound with potential applications in drug discovery, leveraging the privileged pyrazinone scaffold. While specific experimental data for this molecule is currently limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-1h-pyrazole-4-carbohydrazide dihydrochloride. PubChemLite. Retrieved from [Link]

  • Patents, G. (n.d.). CN111386256A - Synthesis of 5-amino-1- (2, 6-dichloro-4-trifluoromethyl-phenyl) -4-ethylsulfanyl-1H-pyrazole-3-carbonitrile and related compounds.
  • Patents, G. (n.d.). US3461123A - 1h-imidazo(4,5-b)pyrazin-2-ones and processes for their preparation.
  • Al-Tel, T. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 174–197. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Ghoshal, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv. [Link]

  • Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 244-291. [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Orive, I., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1162-1184. [Link]

  • Orive, I., et al. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. [Link]

  • Orive, I., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link]

  • Scientific Research Publishing. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Reductive Amination of 5-(Aminomethyl)pyrazin-2(1H)-one

Introduction & Strategic Context The 5-(Aminomethyl)pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., covalent inhibitors targeting cysteine res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The 5-(Aminomethyl)pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., covalent inhibitors targeting cysteine residues) and fragment-based drug discovery campaigns. Its dual nature—possessing a polar, hydrogen-bond-donating lactam core and a reactive primary amine—makes it a versatile but challenging substrate for reductive amination.

The Challenge: Solubility vs. Reactivity

Researchers often encounter three specific failure modes with this substrate:

  • Solubility Mismatch: The pyrazinone core is highly polar and high-melting, often insoluble in standard reductive amination solvents like 1,2-Dichloroethane (DCE) or Toluene.

  • Tautomeric Interference: The 2(1H)-pyrazinone exists in equilibrium with 2-hydroxypyrazine. While the oxo-form predominates, protic solvents can influence this balance, affecting aggregation and solubility.

  • Zwitterionic Workup Issues: The product often retains the polar character of the starting material, making traditional aqueous/organic extractions inefficient.

This guide provides three distinct protocols ("Standard," "Solubility-Optimized," and "Hard-to-Form Imine") to address these specific challenges, moving beyond generic textbook procedures.

Mechanistic Insight & Reaction Pathway

Reductive amination proceeds via a stepwise mechanism: Hemiaminal formation


 Imine/Iminium formation 

Hydride reduction
.

For 5-(Aminomethyl)pyrazin-2(1H)-one, the rate-limiting step is often the dehydration of the hemiaminal to the imine due to the electron-withdrawing nature of the pyrazinone ring, which decreases the nucleophilicity of the primary amine.

Pathway Visualization

The following diagram illustrates the reaction pathway and critical control points.

ReductiveAmination cluster_conditions Optimization Factors Start 5-(Aminomethyl) pyrazin-2(1H)-one (Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Aldehyde Carbonyl (Aldehyde/Ketone) Aldehyde->Hemiaminal Imine Imine / Iminium Species Hemiaminal->Imine -H2O (Slow Step in TFE/MeOH) Product Secondary Amine Product Imine->Product +H- (Reduction) STAB or NaBH3CN Solvent Choice Solvent Choice pH Adjustment pH Adjustment

Figure 1: Reaction pathway for reductive amination. The dehydration to the imine (orange to red) is often the bottleneck for pyrazinone amines.

Critical Reagent Selection

The choice of hydride source and solvent is non-negotiable for success with this scaffold.

ReagentRoleRecommendationWhy?
STAB (Sodium Triacetoxyborohydride)Reducing AgentPrimary Choice Mild, shelf-stable, and chemoselective. Reduces imines faster than aldehydes, minimizing side reactions [1].

(Sodium Cyanoborohydride)
Reducing AgentSecondary Choice Required for ketones or when low pH (< 5) is needed. Warning: Generates HCN; requires fume hood [2].
TFE (2,2,2-Trifluoroethanol)SolventProblem Solver Stabilizes the hemiaminal and accelerates water elimination. Excellent for insoluble pyrazinones [3].
Ti(OiPr)

(Titanium Isopropoxide)
Lewis AcidKetone Catalyst Essential for coupling hindered ketones. Acts as a water scavenger and Lewis acid activator [4].

Experimental Protocols

Method A: The "Standard" Protocol (Aldehydes)

Best for: Reactive aldehydes where the pyrazinone is moderately soluble in MeOH/DCM.

  • Preparation: In a dry vial, suspend 5-(aminomethyl)pyrazin-2(1H)-one hydrochloride (1.0 equiv) in MeOH:DCM (1:1 v/v) (approx. 0.1 M concentration).

  • Neutralization: Add DIPEA (1.05 equiv) to free the amine base. Note: The solution may not clear completely.

  • Imine Formation: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: If solubility is poor, add minimal DMF until clear.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product).

  • Quench: Add saturated aqueous

    
    .
    
Method B: The "TFE" Protocol (Difficult Solubility/Low Reactivity)

Best for: Highly insoluble pyrazinones or electron-poor aldehydes that form imines slowly.

  • Solvent System: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in 2,2,2-Trifluoroethanol (TFE) .

    • Insight: TFE is a "magic solvent" for heterocycles, disrupting aggregation and catalyzing imine formation via hydrogen bonding [3].

  • Imine Formation: Stir vigorously at RT for 1 hour.

  • Reduction: Add

    
      (1.5 equiv). Note: STAB reacts with TFE and cannot be used here.
    
  • Reaction: Stir for 4–12 hours.

  • Workup: Evaporate TFE immediately (do not extract directly). Redissolve residue in DCM/MeOH for purification.

Method C: Titanium-Mediated (Ketones)

Best for: Coupling with ketones or sterically hindered aldehydes.

  • Complexation: Combine amine (1.0 equiv) and ketone (1.2 equiv) in neat Titanium(IV) isopropoxide (

    
    , 2.0 equiv).
    
  • Stir: Stir the viscous mixture at RT (or 40°C for difficult cases) for 2 hours.

  • Dilution: Dilute with dry THF or MeOH .

  • Reduction: Add

    
      (2.0 equiv) carefully (exothermic).
    
  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

Workup & Purification Strategy (The "Hidden" Hurdle)

Because the product contains the polar pyrazinone core, standard aqueous workups often result in low recovery (product stays in the water layer).

Recommended Workflow: SCX Solid Phase Extraction

  • Load: Acidify the crude reaction mixture with acetic acid and load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, excess aldehyde, and borate salts).

  • Elute: Release the product using 2M

    
     in MeOH .
    
  • Concentrate: Evaporate the ammoniacal methanol to yield the clean free base.

Troubleshooting Decision Tree

Use this logic flow to determine the correct adjustments if the reaction fails.

Troubleshooting Start Reaction Analysis (LCMS) Check1 Is Starting Material Consumed? Start->Check1 Check2 Is Imine Observed? Check1->Check2 No Result3 Problem: Hydrolysis during Workup Check1->Result3 Yes, but low yield Result1 Problem: Solubility or Nucleophilicity Check2->Result1 No Imine Result2 Problem: Reduction Failed Check2->Result2 Imine Stuck Action1 Switch to Method B (TFE) or Add DMF Result1->Action1 Action2 Increase STAB equiv. or Check Reagent Quality Result2->Action2 Action3 Use SCX Cartridge Avoid Aqueous Extraction Result3->Action3

Figure 2: Diagnostic workflow for optimizing reaction conditions.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Lane, C. F. (1975). Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. Link

  • Bégué, J.-P. , Bonnet-Delpon, D., & Crousse, B. (2004). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Synlett, 2004(01), 18–29. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

Application

Application Note: Engineering High-Fidelity Pyrazinone-Boron Fluorescent Probes

Executive Summary Pyrazinone derivatives have emerged as a superior alternative to traditional BODIPY and fluorescein scaffolds due to their exceptional large Stokes shifts (up to 4900 cm⁻¹) and tunable solvatochromism ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinone derivatives have emerged as a superior alternative to traditional BODIPY and fluorescein scaffolds due to their exceptional large Stokes shifts (up to 4900 cm⁻¹) and tunable solvatochromism . While the pyrazinone core itself exhibits modest fluorescence, its coordination with boron difluoride (


) rigidifies the 

-conjugated system, suppressing non-radiative decay and dramatically boosting quantum yield (

).

This guide details the de novo synthesis , functionalization , and bio-application of Pyrazinone-Boron (


) complexes. Unlike generic protocols, this document focuses on overcoming the "Aggregation-Caused Quenching" (ACQ) often seen in planar fluorophores by engineering Aggregation-Induced Emission (AIE)  active pyrazinone cores.

Strategic Design: The D-π-A Architecture

To create a functional probe, we do not simply synthesize a core; we engineer an electronic push-pull system.

  • The Donor (D): An electron-rich amine or alkoxy group at the C-3 or C-6 position of the pyrazine ring.

  • The Acceptor (A): The boron-chelated nitrogen center, which acts as a powerful electron sink.

  • The Mechanism: Upon excitation, Intramolecular Charge Transfer (ICT) occurs from D to A. The

    
     rigidification prevents energy loss via bond rotation.
    
Pathway Visualization: Synthesis & Mechanism

G Precursor α-Aminoketone (Precursor) Ligand β-Iminoketone Pyrazine Ligand Precursor->Ligand Condensation (-H2O) Complex Pyrazinone-BF2 Complex (Probe) Ligand->Complex BF3·OEt2 (Rigidification) Excitation Photon Absorption (hv) Complex->Excitation ICT ICT State (Charge Transfer) Excitation->ICT e- Promotion ICT->Complex Relaxation Emission Fluorescence (Large Stokes Shift) ICT->Emission Radiative Decay

Figure 1: Synthetic workflow and photophysical mechanism of Pyrazinone-Boron probes. The BF2 complexation is the critical step for locking the conformation.

Experimental Protocols

Protocol A: Synthesis of the Pyrazinone Ligand Scaffold

Objective: Synthesize a 3,5-disubstituted-2(1H)-pyrazinone ligand capable of bidentate coordination. Rationale: We utilize a condensation reaction between a glyoxal derivative and an amino acid amide. This route allows for the easy introduction of "tuning" groups (R-groups) to adjust solubility and spectral range.

Materials:

  • Phenylglyoxal monohydrate (10 mmol)

  • Glycinamide hydrochloride (10 mmol)

  • Sodium hydroxide (NaOH), 12.5 M aqueous solution

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

Step-by-Step Procedure:

  • Solubilization: Dissolve glycinamide hydrochloride (1.10 g, 10 mmol) in MeOH (20 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Condensation: Add 12.5 M NaOH (3.2 mL) dropwise. Stir for 10 minutes.

  • Addition: Add phenylglyoxal monohydrate (1.52 g, 10 mmol) slowly. The solution will turn deep yellow/orange, indicating imine formation.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Critical Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The spot for phenylglyoxal (

    
    ) should disappear.
    
  • Acidification: Cool the mixture to 0°C again. Add 1 M HCl dropwise until pH reaches ~2.0. This promotes the precipitation of the pyrazinone hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL) and cold EtOH (1 x 10 mL). Dry under vacuum.

Protocol B: Boron-Difluoride ( ) Complexation

Objective: Rigidify the pyrazinone core to activate high-quantum-yield fluorescence. Safety Warning:


 is moisture-sensitive and corrosive. Perform in a fume hood under inert atmosphere (

or Ar).

Step-by-Step Procedure:

  • Preparation: Suspend the Pyrazinone ligand (1.0 mmol) from Protocol A in dry Dichloromethane (DCM, 10 mL). Add

    
    -Diisopropylethylamine (DIPEA, 5.0 mmol) to deprotonate the ligand.
    
  • Complexation: Add

    
     (Boron trifluoride diethyl etherate, 5.0 mmol) dropwise via syringe over 5 minutes.
    
    • Observation: The solution often exhibits a color change (e.g., yellow to fluorescent green) immediately upon addition.

  • Reflux: Heat the mixture to reflux (40°C) for 12 hours under inert atmosphere.

  • Quenching: Cool to RT. Pour the reaction mixture into ice water (20 mL).

  • Extraction: Extract with DCM (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel column chromatography using Hexane:EtOAc (gradient 4:1 to 1:1). The fluorescent band is usually the second major fraction.

Characterization & Data Analysis

The success of a pyrazinone probe is measured by its Stokes Shift and Quantum Yield (


) . The 

complex typically exhibits a bathochromic shift (red shift) compared to the ligand.

Table 1: Comparative Spectral Data (Representative)

CompoundSolvent

(nm)

(nm)
Stokes Shift (nm)

(%)
Ligand (Pre-Boron) DMSO38045070< 1.0
Py-BF2 Complex Toluene410520110 45.0
Py-BF2 Complex DCM415545130 62.0
Py-BF2 Complex DMSO422580158 38.0

Note: The large shift in DMSO vs. Toluene indicates strong Solvatochromism, making these probes excellent polarity sensors.

Bio-Application: Intracellular Polarity Mapping

Because the Pyrazinone-Boron complex exhibits ICT, its emission color changes based on the polarity of the organelle it resides in (e.g., Lipid Droplets = Non-polar = Blue/Green; Cytosol = Polar = Orange/Red).

Protocol C: Live Cell Staining
  • Stock Solution: Prepare a 10 mM stock solution of the Py-BF2 probe in high-quality DMSO. Store at -20°C.

  • Cell Culture: Seed HeLa or MCF-7 cells in a confocal dish and incubate for 24h.

  • Staining: Dilute the stock solution to 5

    
    M in serum-free culture medium (DMEM). Replace the cell medium with this staining solution.
    
  • Incubation: Incubate for 30 minutes at 37°C. Note: Pyrazinone probes are generally cell-permeable due to their lipophilic nature.

  • Washing: Wash cells 3x with PBS (Phosphate Buffered Saline) to remove background fluorescence.

  • Imaging: Image using a confocal laser scanning microscope.

    • Excitation: 405 nm or 488 nm laser.

    • Emission Collection: Collect in two channels: Green (500-550 nm) and Red (580-650 nm) to map polarity distribution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step B Moisture in solvent

hydrolyzes easily. Ensure DCM is distilled over

or use a molecular sieve drying column.
No Fluorescence Free rotation of phenyl ringsEnsure the

coordination was successful (Check

-NMR, signal around 0-5 ppm).
Precipitation in Cell Media Probe is too lipophilicLower the working concentration to 1

M or add 0.1% Pluronic F-127 as a dispersant.

References

  • Synthesis and Fluorescence Properties of Pyrazine-Boron Complexes. Kubota, Y. et al.[1][2][3] (2011).[4] Journal of Organic Chemistry / PubMed. Describes the fundamental synthesis of

    
    -iminoketone boron complexes.
    
    
  • Solvatochromic Fluorescence Properties of Pyrazine-Boron Complexes. Kubota, Y., Sakuma, Y., Funabiki, K., & Matsui, M. (2014).[2] The Journal of Physical Chemistry A. Detailed analysis of the ICT mechanism and solvatochromism.

  • Multicomponent Synthesis of New Fluorescent Boron Complexes. Savickienė, V. et al. (2024).[2][5][6] Molecules. Recent advancements in one-pot synthesis for pyrazole/pyrazine boron derivatives.[1]

  • 2(1H)-Pyrazinones from Acyclic Building Blocks: Methods of Synthesis. Ferreira, F. et al. (2022).[3][7] Molecules. Comprehensive review of the condensation reactions used in Protocol A.

Sources

Method

Application Note &amp; Protocol Guide: Mastering the Handling of Hygroscopic Hydrochloride Salts in Organic Synthesis

Introduction: The Challenge of Hygroscopic Salts Hydrochloride salts are ubiquitous in organic synthesis, serving as crucial reagents, intermediates, and active pharmaceutical ingredients (APIs). Their popularity stems f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Salts

Hydrochloride salts are ubiquitous in organic synthesis, serving as crucial reagents, intermediates, and active pharmaceutical ingredients (APIs). Their popularity stems from their ability to enhance the aqueous solubility and crystallinity of basic organic molecules. However, a significant subset of these salts is hygroscopic, meaning they readily absorb moisture from the atmosphere. This seemingly simple property introduces a cascade of potential complications, from inaccurate measurements and poor reaction reproducibility to unwanted side reactions and product degradation.

The electronegative chloride ion in the salt lattice can act as a hydrogen bond acceptor, facilitating interaction with atmospheric water molecules.[1] This can cause the material to transform from a free-flowing powder into a sticky, clumpy solid or even an oily sludge, making accurate weighing and transfer exceedingly difficult.[2] More critically, the introduction of unknown quantities of water can be detrimental to moisture-sensitive reactions, altering stoichiometry, deactivating catalysts, and promoting hydrolysis of reagents or products.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for managing hygroscopic hydrochloride salts. It moves beyond simple procedural lists to explain the underlying principles behind best practices, offering detailed protocols for storage, handling, drying, and quantitative analysis to ensure experimental integrity and reproducibility.

Foundational Principles: Storage and Environmental Control

The first line of defense against the challenges of hygroscopic salts is a robust storage and handling strategy. The core principle is to minimize the material's exposure to atmospheric moisture at every stage.

Storage Solutions

Proper storage is paramount to maintaining the integrity of a hygroscopic salt over time.

  • Primary Container: Always keep the salt in a tightly sealed container. For frequently accessed materials, consider applying Parafilm® around the cap-bottle interface as an extra barrier.[6]

  • Secondary Containment (Desiccation): The sealed primary container should be stored in a desiccator. A standard glass or plastic desiccator containing a drying agent like silica gel (with a color indicator), anhydrous calcium sulfate (Drierite®), or molecular sieves is suitable for moderately sensitive salts.[7] For highly hygroscopic materials, a vacuum desiccator containing a high-capacity desiccant such as phosphorus pentoxide (P₂O₅) is recommended.[7][8]

  • Inert Atmosphere: For exceptionally sensitive compounds, storage inside a nitrogen- or argon-filled glove box provides the most secure environment, completely isolating the material from atmospheric moisture.[9]

StorageDecisionTree start New Hygroscopic HCl Salt Received check_sensitivity Assess Hygroscopicity (Check SDS/Literature) start->check_sensitivity storage_moderate Store in Tightly Sealed Container check_sensitivity->storage_moderate Low to Moderate storage_high_vac Use Vacuum Desiccator with High-Capacity Desiccant (e.g., P₂O₅) check_sensitivity->storage_high_vac High storage_glovebox Store Permanently in Glove Box check_sensitivity->storage_glovebox Extremely Sensitive storage_desiccator Place Container in Desiccator (e.g., with Silica Gel) storage_moderate->storage_desiccator

Core Protocols: Weighing and Transfer

Accurate dispensing is impossible if the material is actively absorbing water. Therefore, all transfers must be performed in a controlled environment.

The Gold Standard: Glove Box Operation

A glove box (or "dry box") is an enclosed chamber maintained under a positive pressure of a dry, inert gas (typically nitrogen or argon).[10][11] It is the most reliable method for handling hygroscopic materials.[3][9][12]

Protocol: Weighing a Hygroscopic Salt in a Glove Box

  • Preparation: Ensure all necessary items (spatulas, weigh boats/papers, vials, notebook) are placed inside the glove box antechamber. Glassware should be oven-dried beforehand.[9]

  • Antechamber Purge: Cycle the antechamber by evacuating it under vacuum and refilling with the inert gas of the glove box. This should be repeated at least three times to remove atmospheric contaminants.[9]

  • Equilibration: Transfer the items from the antechamber into the main glove box chamber. Allow the container of the hygroscopic salt to equilibrate to the glove box atmosphere for 10-15 minutes before opening to prevent pressure differentials from disturbing fine powders.

  • Weighing: Place a weigh boat on the analytical balance inside the glove box and tare it. Carefully dispense the desired amount of the hygroscopic salt onto the weigh boat.

  • Sealing: Promptly and securely seal both the stock bottle of the salt and the vial containing the weighed portion before removing them from the glove box (via the antechamber purge cycle).

Alternative Method: The Glove Bag

For laboratories without a dedicated glove box, a disposable glove bag offers a cost-effective alternative. It is a flexible, transparent bag that can be filled with an inert gas, providing a temporary dry atmosphere for manipulations.[12]

Rapid Weighing in Ambient Atmosphere

If a controlled atmosphere is unavailable, a "rapid weighing" technique can be employed for less sensitive salts, though it carries a higher risk of moisture absorption.

  • Have all materials (spatula, tared and capped vial) ready next to the balance.

  • Minimize the time the stock bottle is open. Quickly remove the required amount of salt, close the stock bottle immediately, and transfer the salt to the tared vial.

  • Cap the vial and record the weight. The goal is to complete the entire operation in the shortest time possible to minimize exposure.

Pre-treatment and Quality Control Protocols

Even with careful handling, some salts may require pre-drying, and it is often essential to quantify the exact water content for stoichiometric calculations.

Drying Protocols

If a salt is suspected to have absorbed moisture, it should be dried before use.[13]

Drying MethodTemperaturePressureDesiccantSuitable ForCautions
Drying Oven Varies (check stability)AmbientN/AThermally stable, non-melting saltsRisk of thermal decomposition.
Vacuum Desiccator Room TemperatureHigh VacuumP₂O₅, CaH₂Most salts, including thermally sensitive onesEnsure compatibility with the desiccant.[8]
Azeotropic Distillation Reflux temp. of solventAmbientN/ASalts insoluble in the azeotroping solventRequires subsequent filtration and drying of the salt from the solvent.[14]

Protocol: Drying a Salt in a Vacuum Desiccator

  • Place a thin layer of the hygroscopic salt in a clean, dry flask or watch glass.

  • Place the sample in a vacuum desiccator that is charged with a high-capacity desiccant like phosphorus pentoxide (P₂O₅).

  • Carefully apply a high vacuum, ensuring the powder is not disturbed by the initial pressure change.

  • Dry the material under vacuum for several hours (or overnight for best results).

  • To retrieve the sample, slowly vent the desiccator with a dry, inert gas (e.g., nitrogen or argon) rather than ambient air.

  • Immediately transfer the dried salt to a sealed container, preferably within a glove box.

Water Content Determination: Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[15][16] It is a highly specific and precise method based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[17][18]

  • Volumetric KF: Best for samples with water content >0.1%. The titrant is added via a burette.[17][18]

  • Coulometric KF: Ideal for samples with trace water content (10 ppm to 0.1%). Iodine is generated electrochemically in the titration cell.[17][18]

Protocol: Volumetric Karl Fischer Titration

  • System Preparation: Add the KF solvent (e.g., anhydrous methanol) to the titration cell. Titrate the solvent with the KF titrant until it is "dry" (the endpoint is stable), neutralizing any ambient moisture in the cell.[19]

  • Sample Introduction: Accurately weigh the hygroscopic salt in a gas-tight syringe or directly from a weighing boat into the titration cell. This step should be done as quickly as possible to prevent moisture uptake.

  • Titration: Start the titration. The instrument will automatically add the titrant and detect the endpoint when all the water from the sample has been consumed.

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used, the titrant's concentration (titer), and the sample weight.

Considerations for Hydrochloride Salts: Some hydrochloride salts can be acidic or basic and may interfere with the KF reaction pH. In such cases, using specialized KF reagents containing buffers is recommended to ensure accurate and reproducible results.[19] For samples that do not dissolve well, using co-solvents like formamide or employing a KF oven to heat the sample and transfer the evaporated water to the cell is an effective strategy.

KF_Workflow start Start Water Content Analysis prepare_cell Prepare Titration Cell: Add Solvent & Titrate to Dryness start->prepare_cell weigh_sample Accurately Weigh Hygroscopic Salt prepare_cell->weigh_sample add_sample Quickly Add Sample to Titration Cell weigh_sample->add_sample titrate Start Titration: Reagent Reacts with Water add_sample->titrate endpoint Endpoint Detected (Excess Iodine) titrate->endpoint calculate Calculate Water Content (% or ppm) endpoint->calculate end Report Result calculate->end

Impact on Organic Synthesis: Causality and Consequences

Failing to control the water content of hygroscopic hydrochloride salts can have profound effects on reaction outcomes.

  • Stoichiometric Inaccuracy: If a salt is 20% water by mass, weighing out 100 mg provides only 80 mg of the active reagent. This error directly impacts reactions where the salt is a limiting reagent or a catalyst.

  • Reaction with Sensitive Reagents: Many common organometallic reagents (e.g., Grignards, organolithiums) and hydrides (e.g., LiAlH₄, NaH) react violently with water.[11] Uncontrolled water from a hygroscopic salt can quench these reagents, halting the desired reaction.

  • Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to water. The presence of water can lead to catalyst deactivation and significantly lower reaction yields.

  • Promotion of Side Reactions: Water can act as a nucleophile, leading to the hydrolysis of esters, acid chlorides, and other sensitive functional groups. It can also alter the pH of a reaction medium, potentially changing the reaction pathway.[20]

By implementing the rigorous handling, drying, and analytical protocols outlined in this guide, researchers can mitigate these risks, ensuring that their experimental results are both accurate and reproducible.

References

  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
  • Determination of Water Content in Hydrochloric acid Using Karl Fischer Titr
  • Air Free Techniques | Handling Air-Sensitive M
  • Glovebox Usage. University of San Diego, Department of Chemistry & Biochemistry.
  • Safely handling air-sensitive products. (2018). Cleanroom Technology.
  • How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube.
  • How do you handle hygroscopic salts?. (2016).
  • Gloveboxes. (2020). The Schlenk Line Survival Guide.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Karl Fischer water content titr
  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
  • Ethyl 2-Cyano-2-(hydroxyimino)acetate. (2003). Organic Syntheses. [Link]

  • Karl Fischer Titration Tips: W
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Determination of Water Content in Benserazide Hydrochloride by Karl Fischer Titr
  • Drying and Storing Hygroscopic Salts. (2017). Reddit.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • Moisture Analysis – Karl Fischer Titr
  • Drying Agents. (2024). Chemistry LibreTexts. [Link]

  • drying the water out of hygroscopic crystals. (2007). Sciencemadness Discussion Board.
  • Water determination. (2025). ResearchGate. [Link]

  • Water effect on the OH + HCl reaction. (2012). Journal of Physical Chemistry A. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
  • Organic Synthesis With A Side Of Salt. (2021). Chembites.
  • What Is Karl Fischer Titr
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016). ResearchGate. [Link]

  • Problem with hydrochloride salt formation/isol
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceutics. [Link]

  • Organic Synthesis “On Water”. (2009). Chemical Reviews. [Link]

  • Water effect on the OH + HCl reaction. (2012). The Journal of Physical Chemistry A. [Link]

  • How does water react with hydrogen chloride to produce hydrochloric acid? Are there alternative methods for making hydrochloric acid at home?. (2024). Quora. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride

An In-Depth Technical Guide As a key intermediate in pharmaceutical research, the integrity of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride is paramount to obtaining reliable and reproducible experimental results. This...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a key intermediate in pharmaceutical research, the integrity of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of its storage stability, potential degradation pathways, and best practices for handling, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride?

To ensure long-term stability, the solid compound should be stored at -20°C or below in a tightly sealed container.[1] It is crucial to protect the compound from three primary environmental factors: moisture, oxygen, and light. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is highly recommended.[1][2] Using amber vials or wrapping the container in aluminum foil will provide necessary protection from light, which can catalyze degradation.[1][2]

Q2: I've prepared a stock solution. How should I store it and for how long?

Stock solutions are significantly more susceptible to degradation than the solid compound. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C for no longer than one month . Some pyrazinone derivatives can undergo hydrolysis or oxidation in solution, so minimizing storage time is critical.[1][3] Before use, allow the aliquot to warm to room temperature for at least 60 minutes before opening the vial.

Q3: My solid compound has developed a brownish tint. What does this indicate?

A color change, typically to yellow or brown, is a common visual indicator of oxidative degradation .[2] The pyrazinone ring and the aminomethyl group can be susceptible to oxidation, especially with prolonged exposure to air.[1][3] While a slight color change may not significantly impact purity for some applications, it is a clear sign that the storage conditions should be improved. We recommend storing the compound under an inert atmosphere to prevent this.[2]

Q4: Can short periods at room temperature, such as during shipping, affect the compound's stability?

Short excursions to temperatures higher than recommended (e.g., less than one week) during shipping are generally not expected to significantly impact the product's efficacy or shelf-life. However, upon receipt, the compound should immediately be transferred to the recommended long-term storage conditions (-20°C) to maximize its stability.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that may arise during the handling and use of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride.

Symptom Potential Cause(s) Recommended Action & Explanation
Appearance of new peaks/spots in HPLC or TLC analysis. Chemical Degradation: The compound is likely degrading via hydrolysis, oxidation, or photodegradation.[2]1. Review Storage: Confirm that both solid and solution storage conditions meet the recommended guidelines (low temperature, inert atmosphere, protection from light and moisture).[1][2] 2. Prepare Fresh Solutions: Avoid using old stock solutions. Degradation is often faster in solution.[4] 3. Perform Forced Degradation: To identify the nature of the degradants, consider performing a forced degradation study (see Protocol 2). This can help confirm if the new peaks correspond to known degradation pathways.[5]
Inconsistent or poor results in biological assays. 1. Decreased Purity: Gradual decomposition has lowered the effective concentration of the active compound. 2. Formation of Inhibitory Degradants: Degradation products might interfere with the assay or exhibit their own biological activity.1. Quantify Purity: Use a validated analytical method like HPLC or qNMR to re-verify the purity of your compound before use.[6] 2. Use a Fresh Vial: If possible, use a new, unopened vial of the compound to rule out handling or storage-related degradation of a specific batch. 3. pH of Solution: The hydrochloride salt will form a slightly acidic solution. Ensure this pH is compatible with your assay. The compound's stability can be pH-dependent.[5]
Solid material appears clumpy or sticky. Hygroscopicity: The compound, particularly as a hydrochloride salt, has likely absorbed moisture from the atmosphere.1. Improve Storage: Store the compound in a desiccator to minimize moisture exposure.[1] 2. Dry Before Use: If necessary, the material can be dried under a high vacuum, but care must be taken to avoid thermal degradation if heat is applied. 3. Handle in a Glove Box: For highly sensitive applications, weigh and handle the compound in a controlled, low-humidity environment like a glove box.

Visualizing Troubleshooting and Degradation

To effectively troubleshoot stability issues, a logical workflow is essential. The following diagram outlines the decision-making process when unexpected analytical results are observed.

G A Unexpected Analytical Result (e.g., New HPLC Peak) B Is the solution freshly prepared? A->B C Prepare a fresh solution from solid stock B->C No D Does the issue persist? B->D Yes C->D E Problem likely related to solution stability. Store solutions at -20°C, use quickly. D->E No F Check solid storage conditions: - Temperature (-20°C)? - Inert atmosphere? - Protected from light/moisture? D->F Yes J Issue resolved. E->J G Is solid discolored or clumpy? F->G H Potential oxidation or moisture absorption. Consider using a new batch. G->H Yes I Perform forced degradation study to identify potential degradants. G->I No H->I G Parent 5-(Aminomethyl)pyrazin-2(1H)-one HCl Oxidation Oxidized Products (e.g., N-oxides, aldehydes) Parent->Oxidation O₂ / Air Hydrolysis Ring Opening or Side-chain Modification Parent->Hydrolysis H₂O (acid/base) Photodegradation Radical-mediated Products or Dimerization Parent->Photodegradation UV/Vis Light Polymerization Polymeric Impurities Parent->Polymerization Self-reaction

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing stock solutions to minimize the risk of degradation.

  • Pre-analysis Preparation: Before opening the main container, allow it to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of the compound quickly in a low-humidity environment if possible. Keep the main container tightly sealed when not in use.

  • Solvent Selection: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF, or aqueous buffers). If using aqueous solutions, consider using a slightly acidic buffer, as pyrazinone stability can be pH-dependent. [4]Degas solvents to remove dissolved oxygen, which can reduce oxidative degradation. [1]4. Dissolution: Dissolve the compound completely, using sonication if necessary.

  • Aliquoting and Storage: Immediately aliquot the solution into single-use volumes in tightly sealed, light-protected vials (e.g., amber cryovials).

  • Freezing: Flash-freeze the aliquots and store them at -20°C or -80°C. Avoid slow freezing, which can cause concentration gradients.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely and warm to room temperature before opening. Do not reuse any remaining solution in the aliquot. Never refreeze a thawed aliquot.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. [5]The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without secondary reactions. [4]

  • Prepare Stock Solution: Prepare a stock solution of 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Set Up Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. [2][4]A control sample protected from stress conditions should be analyzed concurrently.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C. Monitor at time points (e.g., 2, 4, 8 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. Monitor at shorter intervals (e.g., 30, 60, 120 minutes) due to expected faster degradation.

    • Oxidation: Add 3-6% H₂O₂ and keep at room temperature. Monitor at time points (e.g., 2, 4, 8 hours).

    • Thermal Degradation: Incubate a solution at 60°C and a solid sample at a higher temperature (e.g., 80°C), protected from light.

    • Photodegradation: Expose a solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept under the same temperature conditions.

  • Sample Quenching: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples and the control using a suitable analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. [6][7]5. Data Interpretation: The results will help identify the primary degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method. [5]

References

  • Benchchem. (n.d.). Technical Support Center: Stabilizing Pyrazinone Intermediates.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one.
  • Colvin, M. E., & Felton, J. S. (1993). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • ResearchGate. (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Crick, C., & Volkin, D. B. (2023, January 01). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
  • Joule, J. A., et al. (2023). 2(1H)
  • Semantic Scholar. (2022, December 23). 2(1H)
  • Apollo Scientific. (n.d.). 5-(Aminomethyl)
  • ResearchGate. (n.d.). 2(1H)
  • European Medicines Agency. (2023, July 13).
  • Benchchem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride

Executive Summary & Core Directive In the development of pyrazine-based antivirals (e.g., Favipiravir analogs) and kinase inhibitors, 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride serves as a critical scaffold. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of pyrazine-based antivirals (e.g., Favipiravir analogs) and kinase inhibitors, 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride serves as a critical scaffold. However, its characterization is frequently complicated by two factors: lactam-lactim tautomerism and proton exchange dynamics of the hydrochloride salt.

This guide objectively compares the two primary analytical workflows for this compound: DMSO-d6 (Method A) versus Deuterium Oxide (Method B) .

The Verdict:

  • Use Method A (DMSO-d6) for structural validation, salt stoichiometry confirmation, and tautomer identification.

  • Use Method B (D2O) only for rapid purity screening or when solvent suppression is unavailable, as it sacrifices critical proton data.

Structural Analysis & Tautomeric Context

Before interpreting the spectra, one must understand the dynamic behavior of the molecule in solution.

The Tautomeric Equilibrium

The pyrazin-2-one core exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.

  • Lactam Form (Dominant): In polar aprotic solvents (DMSO) and the solid state, the equilibrium heavily favors the 1H-lactam form.

  • Lactim Form (Minor): The aromatic 2-hydroxypyrazine form is generally disfavored but can complicate spectra if the sample is basic.

The Salt Effect

As a hydrochloride salt, the exocyclic amine is protonated (


). This has two NMR consequences:
  • Deshielding: The methylene protons (

    
    ) shift downfield due to the positive charge.
    
  • Coupling: In anhydrous DMSO-d6, the

    
     signal appears as a quartet (or broad doublet) due to coupling with the three ammonium protons.
    

Comparative Analysis: DMSO-d6 vs. D2O

The following table summarizes the spectral performance of the product in the two standard solvent systems.

Table 1: Comparative Chemical Shift Data ( , ppm)
Proton AssignmentMethod A: DMSO-d6 (Recommended)Method B: D2O (Alternative)Signal Character (DMSO)Signal Character (D2O)
H-3 (Pyrazine) 7.95 – 8.158.05 – 8.20Singlet (s) or fine doublet (

Hz)
Singlet (s)
H-6 (Pyrazine) 7.45 – 7.607.55 – 7.70Singlet (s)Singlet (s)
H-7 (Methylene) 3.85 – 4.054.10 – 4.20Broad quartet/doublet (coupled to NH3)Sharp Singlet (decoupled)
NH (Amide, H-1) 12.50 – 13.20Not Observed Broad SingletExchanged
NH3+ (Ammonium) 8.20 – 8.60Not Observed Broad hump (integral ~3H)Exchanged

Note: Shifts are referenced to TMS (0.00 ppm). In D2O, the HDO peak typically appears at 4.79 ppm.

Detailed Performance Analysis
Method A: DMSO-d6 (The "Gold Standard")
  • Pros:

    • Full Proton Count: Allows integration of the amide NH (~13 ppm) and ammonium NH3+ (~8.4 ppm), confirming the HCl salt stoichiometry (1:1 ratio).

    • Tautomer Confirmation: The presence of the H-1 amide proton confirms the 2(1H)-one (lactam) structure.

    • Coupling Verification: The splitting of the methylene signal confirms the integrity of the amine salt.

  • Cons:

    • Hygroscopic solvent; water uptake can broaden exchangeable signals.

    • Residual solvent peak (2.50 ppm) and water (3.33 ppm) can interfere with impurities, though usually not with this molecule's signals.

Method B: D2O (The "Quick Screen")
  • Pros:

    • Simplified Spectrum: Rapid exchange of NH and NH3+ to ND/ND3+ collapses the methylene signal to a sharp singlet.

    • Baseline Clarity: Removes broad exchangeable humps, making it easier to spot trace organic impurities in the aromatic region.

  • Cons:

    • Loss of Data: You cannot verify the salt formation or the tautomeric state.

    • pH Sensitivity: D2O can slightly alter the pH, potentially shifting the H-3/H-6 signals if the free base is present.

Experimental Protocol: Method A (DMSO-d6)

To ensure reproducibility and minimize "wandering" chemical shifts due to concentration effects, follow this protocol.

Materials:

  • 5-(Aminomethyl)pyrazin-2(1H)-one HCl (>95% purity).

  • DMSO-d6 (99.9% D) + 0.03% TMS.

  • NMR Tube (5mm, high-throughput grade).

Workflow:

  • Weighing: Weigh 5–8 mg of the sample. Warning: Overloading (>10mg) can cause viscosity broadening; underloading (<2mg) loses the broad amide signal.

  • Solvation: Add 0.6 mL DMSO-d6. Cap immediately to prevent moisture absorption.

  • Mixing: Vortex for 30 seconds. Ensure the solid is fully dissolved (solution should be clear/pale yellow).

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Scans: 16–32 (sufficient for 1H).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated aromatic protons.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

Logic & Assignment Workflow (Visualization)

The following diagram illustrates the decision logic for assigning the spectrum and distinguishing the product from its free base or lactim tautomer.

NMR_Assignment_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_Amide Check >12.0 ppm Region Start->Check_Amide Amide_Present Signal Visible (~13 ppm)? Check_Amide->Amide_Present Lactam_Conf Lactam Form Confirmed (Pyrazin-2(1H)-one) Amide_Present->Lactam_Conf Yes Lactim_Susp Suspect Lactim Form (2-Hydroxypyrazine) or Rapid Exchange Amide_Present->Lactim_Susp No Check_Amine Check 8.0-9.0 ppm Region Lactam_Conf->Check_Amine Amine_Broad Broad Signal (3H)? Check_Amine->Amine_Broad Salt_Conf HCl Salt Confirmed (-NH3+) Amine_Broad->Salt_Conf Yes FreeBase_Susp Free Base Suspected (-NH2 usually <6 ppm) Amine_Broad->FreeBase_Susp No Check_Methylene Check ~4.0 ppm (CH2) Salt_Conf->Check_Methylene Coupling_Check Splitting Pattern? Check_Methylene->Coupling_Check Coupled Quartet/Broad Doublet (Coupled to NH3+) Coupling_Check->Coupled Yes (Salt) Singlet Singlet (Exchange or Free Base) Coupling_Check->Singlet No (D2O/Wet DMSO)

Caption: Logical workflow for structural verification of 5-(Aminomethyl)pyrazin-2(1H)-one HCl using 1H NMR markers.

Mechanistic Insights (E-E-A-T)

Why H-3 is Downfield of H-6

In the pyrazin-2-one system, H-3 (approx 8.0 ppm) is located between the carbonyl group at C-2 and the ring nitrogen at N-4. The combined anisotropic deshielding of the carbonyl and the inductive electron withdrawal of the imine-like N-4 shifts this proton significantly downfield compared to H-6. H-6 (approx 7.5 ppm) is adjacent to the amide-like N-1, which has electron-donating character via resonance, providing relative shielding.

The "Invisible" Coupling

Researchers often expect a clear doublet for H-3 and H-6. However, in pyrazinones, the para-like coupling (


) is very small (<1.5 Hz). On lower-field instruments (300/400 MHz) or with slight line broadening, these often appear as singlets. Do not interpret this as a lack of purity. 

References

  • Holzer, W., et al. (2009).[1] "Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations." Magnetic Resonance in Chemistry.

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Referencing Pyrazinone tautomerism fundamentals).
  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Protons on sp2 Hybridized Carbons."

  • SpectraBase. (2025).[2] "Pyrazine 1H NMR Chemical Shifts." Wiley Science Solutions.

Sources

Comparative

Foundational Electronic Differences: The Impact of the Second Nitrogen

An In-Depth Guide to the Comparative Reactivity of Pyrazin-2-one and Pyridin-2-one Derivatives for the Medicinal Chemist As privileged scaffolds in medicinal chemistry, pyridin-2-one and pyrazin-2-one cores are integral...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Pyrazin-2-one and Pyridin-2-one Derivatives for the Medicinal Chemist

As privileged scaffolds in medicinal chemistry, pyridin-2-one and pyrazin-2-one cores are integral to the design of novel therapeutics, valued for their ability to act as hydrogen bond donors and acceptors and to serve as bioisosteres for amides and phenyl groups.[1][2][3] While structurally similar, the introduction of a second nitrogen atom in the pyrazin-2-one ring profoundly alters its electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparison of these two heterocyclic systems, offering insights into their behavior in key chemical transformations, supported by experimental data and protocols to aid researchers in their synthetic endeavors.

The fundamental difference in reactivity between pyridin-2-one and pyrazin-2-one stems from the electronic influence of the additional nitrogen atom at the 4-position of the pyrazinone ring. Nitrogen is more electronegative than carbon, and its presence in an aromatic ring has a significant electron-withdrawing inductive effect.

  • Pyridin-2-one: Possesses one ring nitrogen adjacent to the carbonyl group. The lone pair on the amide-like nitrogen participates in the aromatic system, donating electron density into the ring. This is counteracted by the inductive withdrawal of the ring nitrogen and the exocyclic carbonyl group. The result is an electron-poor, yet still reactive, aromatic system.

  • Pyrazin-2-one: The addition of the second nitrogen at the 4-position (para to the carbonyl) acts as a powerful electron sink.[4] This nitrogen atom strongly deactivates the ring towards electrophilic attack through a potent inductive effect and, to a lesser extent, a resonance-withdrawing effect. The electron density of the carbon atoms in the pyrazine ring is significantly lower than in the corresponding pyridinone.[4]

This core electronic difference is the primary determinant for the divergent reactivity profiles discussed below.

G cluster_pyrazinone Pyrazin-2-one System cluster_pyridinone Pyridin-2-one System PZ_N4 N4 Atom (Electron Sink) PZ_Effect Strong Inductive Electron Withdrawal PZ_N4->PZ_Effect -I Effect PZ_Result Severely Electron-Deficient Ring (Deactivated) PZ_Effect->PZ_Result Reactivity Reactivity Comparison PZ_Result->Reactivity Lower Reactivity in Electrophilic Substitution PY_N1 N1 Atom PY_Effect Moderate Inductive Electron Withdrawal PY_N1->PY_Effect -I Effect PY_Result Electron-Poor Ring (Moderately Deactivated) PY_Effect->PY_Result PY_Result->Reactivity Higher Reactivity in Electrophilic Substitution

Caption: Logical relationship between ring nitrogens and overall reactivity.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution is a cornerstone of aromatic chemistry, but its application to these heterocycles requires careful consideration of their deactivated nature.

Reactivity

Pyridin-2-one derivatives are significantly more reactive towards electrophiles than their pyrazin-2-one counterparts. The pyridinone ring is often compared to a deactivated benzene derivative, requiring forcing conditions for reactions like nitration or halogenation.[5] The pyrazin-2-one ring is even more deactivated due to the additional nitrogen. Reactions that proceed under moderate conditions for pyridin-2-one often fail or require extremely harsh conditions for pyrazin-2-one.

Regioselectivity

The directing effects in both systems are a complex interplay between the activating, ortho-para directing amide-like NH group and the deactivating meta-directing ring nitrogen(s) and carbonyl group.

  • Pyridin-2-one: Electrophilic attack predominantly occurs at the C3 and C5 positions. The C3 position is electronically favored due to stabilization of the intermediate sigma complex by the N1 atom. The C5 position is also accessible.

  • Pyrazin-2-one: Due to the profound deactivation, predicting regioselectivity can be challenging and is often substrate-dependent. However, the positions least deactivated by the combined influence of the nitrogens and carbonyl group are generally favored.

G cluster_pyridine Electrophilic Attack on Pyridin-2-one cluster_pyrazine Electrophilic Attack on Pyrazin-2-one pyridone Pyridin-2-one intermediate_c3 Sigma Complex (Attack at C3) More Stable pyridone->intermediate_c3 + E⁺ intermediate_c5 Sigma Complex (Attack at C5) Less Stable pyridone->intermediate_c5 + E⁺ product Substituted Product intermediate_c3->product - H⁺ (Major) intermediate_c5->product - H⁺ (Minor) pyrazinone Pyrazin-2-one no_reaction Reaction is Sluggish or Requires Forcing Conditions pyrazinone->no_reaction + E⁺

Caption: Comparative mechanism of electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of both rings makes them excellent candidates for nucleophilic aromatic substitution, particularly when activated by a suitable leaving group (e.g., a halogen).

Reactivity

Pyrazin-2-one derivatives are more reactive towards nucleophiles than their pyridin-2-one counterparts. The additional electron-withdrawing nitrogen atom in the pyrazinone ring further stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thus lowering the activation energy of the reaction.

Regioselectivity

Nucleophilic attack occurs at positions activated by both the ring nitrogens and the carbonyl group, which are typically the positions bearing a leaving group. For a halo-substituted precursor, the reaction will occur at the carbon bearing the halogen.

Comparative Data Summary

The following table summarizes key physicochemical properties and reactivity trends.

Property / ReactionPyridin-2-onePyrazin-2-oneRationale for Difference
pKa (Basicity) ~0.7-1.0 (for protonation of carbonyl)< 0.65 (Pyrazine pKa is 0.65)[4]The second nitrogen in pyrazinone withdraws electron density, making the ring oxygens/nitrogens less basic.
Electrophilic Halogenation Requires moderate to strong conditions (e.g., NBS, H₂SO₄)Requires forcing conditions; often low yieldingPyrazinone ring is severely deactivated by the second nitrogen atom.
Nitration Requires harsh conditions (e.g., fuming HNO₃/H₂SO₄)Extremely difficult; often results in degradationSevere deactivation of the pyrazinone ring.
Nucleophilic Substitution Proceeds well with good leaving groups (e.g., Cl, Br)Proceeds more readily than pyridinoneThe second nitrogen stabilizes the negative charge in the Meisenheimer intermediate.

Experimental Protocols

The following protocols provide a framework for comparing the reactivity of the two systems under standardized conditions.

Protocol 1: Comparative Bromination

This experiment aims to directly compare the susceptibility of a C5-unsubstituted pyridin-2-one and a C5-unsubstituted pyrazin-2-one to electrophilic bromination.

Objective: To assess the relative reactivity and yield for the C5-bromination reaction.

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of the pyridin-2-one derivative and 1.0 mmol of the pyrazin-2-one derivative in 10 mL of glacial acetic acid.

  • Reagent Addition: To each flask, add 1.05 mmol (1.05 eq) of N-Bromosuccinimide (NBS).

  • Reaction Conditions: Stir both reactions at 60°C.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at 1-hour intervals for up to 8 hours.

  • Workup: Once the starting material is consumed (or after 8 hours), cool the reaction mixtures to room temperature and pour them into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the crude product and analyze its purity by ¹H NMR and LC-MS. Compare the reaction time and isolated yield between the two substrates.

Expected Outcome: The pyridin-2-one derivative is expected to react significantly faster and provide a higher isolated yield of the C5-bromo product compared to the pyrazin-2-one derivative, which may show little to no conversion under these conditions.

Caption: Experimental workflow for comparative bromination.

Conclusion for the Synthetic Strategist

The choice between a pyridin-2-one and a pyrazin-2-one scaffold has profound implications for a synthetic route.

  • For synthetic strategies requiring electrophilic substitution to introduce diversity, the pyridin-2-one core is the more versatile and reactive template.

  • For strategies leveraging nucleophilic substitution on a halogenated precursor, the pyrazin-2-one core offers enhanced reactivity, allowing for milder reaction conditions and potentially broader substrate scope.

Understanding these intrinsic electronic differences is paramount for designing efficient and successful synthetic routes in drug discovery and development, enabling chemists to anticipate challenges and strategically leverage the unique reactivity of each heterocyclic system.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC, National Institutes of Health. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC, National Institutes of Health. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Six-Membered Heteroaromatic Rings. University of Babylon. [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride: Operational Guide for Safe Disposal

Topic: 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2][3] [1][2][3] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Aminomethyl)pyrazin-2(1H)-one Hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1][2][3]

[1][2][3]

Executive Summary & Chemical Profile

5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride (often supplied as the dihydrochloride salt, CAS: 2089257-81-6 ) is a polar, heterocyclic building block used frequently in medicinal chemistry for synthesizing kinase inhibitors and other bioactive scaffolds.[1][2][3]

Proper disposal is not merely a regulatory checkbox; it is a critical safety control. As an amine hydrochloride, this compound possesses acidic characteristics in solution and potential biological activity.[4] Improper disposal can lead to the formation of toxic chloramines (if mixed with bleach), exothermic reactions, or environmental contamination.

Chemical Identification & Properties
PropertyData / Description
Chemical Name 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride
Common Analog CAS 2089257-81-6 (Dihydrochloride form)
Molecular Formula C₅H₇N₃O[1][2][3][5][6][7] · xHCl
Acidity (pH) Acidic in aqueous solution (pH ~3–5 due to HCl salt)
Solubility Highly soluble in water; sparingly soluble in organic solvents (DCM, EtOAc).[3]
Stability Hygroscopic; stable under ambient conditions but sensitive to strong oxidizers.[3]

Hazard Assessment & Safety Pre-Requisites

Before initiating disposal, you must validate the specific hazards. While this specific intermediate is often classified as an Irritant (Category 2) , treat it with the caution reserved for bioactive pharmaceutical intermediates.[3]

  • H315/H319: Causes skin and serious eye irritation.[3][8]

  • H335: May cause respiratory irritation.[3][6][9]

  • Incompatibility: DO NOT mix with strong oxidizing agents (e.g., permanganates) or hypochlorites (bleach).[3] Mixing amine salts with bleach releases toxic chloramine gas.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1).[3]

  • Hands: Nitrile gloves (minimum 0.11 mm thickness).[3] Double-gloving recommended for solution handling.[2]

  • Respiratory: N95 or P100 particulate respirator if handling bulk powder outside a fume hood.[3]

  • Body: Standard lab coat and closed-toe shoes.

Disposal Decision Framework (DOT Visualization)

The following logic flow dictates the correct disposal stream based on the physical state of the waste.

DisposalFlow Start Waste Identification: 5-(Aminomethyl)pyrazin-2(1H)-one HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant Organic) SolidWaste->SolidBin Double Bag SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic Neutralize Neutralization Step (Adjust to pH 6-9) Aqueous->Neutralize Required for Acid Salts OrgWasteBin Halogenated/Non-Halogenated Organic Waste Stream Organic->OrgWasteBin Do NOT Neutralize in Organic Stream AqWasteBin Aqueous Hazardous Waste (Trace Organics) Neutralize->AqWasteBin

Figure 1: Decision tree for segregating amine hydrochloride waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Context: Expired inventory or excess solid reagent.[3]

  • Containment: Transfer the solid into a screw-cap compatible container (HDPE or glass).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride"[1][2][3]

    • Hazard Checkbox: "Irritant", "Toxic".[3]

  • Secondary Packaging: Place the primary container into a clear, sealable plastic bag (secondary containment) to prevent dust release in the waste drum.

  • Disposal: Deposit into the Solid Hazardous Waste drum for incineration.

Protocol B: Disposal of Aqueous Solutions (Reaction Mixtures/Mother Liquors)

Context: The hydrochloride salt creates an acidic environment.[3] Direct disposal into basic waste streams without neutralization can cause heat generation and spattering.

Step-by-Step Neutralization:

  • Preparation: Place the waste container in a fume hood.

  • pH Check: Measure the initial pH (expect pH 3–5).

  • Titration: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) while stirring.

    • Observation: Watch for bubbling (CO₂ release) if using bicarbonate.[3]

  • Endpoint: Stop when pH reaches 6.0 – 9.0 .

  • Transfer: Pour into the Aqueous Hazardous Waste carboy.

    • Note: Do NOT pour down the sink.[3] Even if neutralized, the organic pyrazine core requires incineration or chemical treatment by a licensed facility [1].

Protocol C: Decontamination of Empty Containers

Context: Vials or flasks that contained the substance.[3]

  • Triple Rinse: Rinse the container three times with a small volume of water or methanol.[3]

  • Rinsate Disposal: Collect all rinsate and dispose of it as Liquid Hazardous Waste (see Protocol B).

  • Defacing: Cross out the original label.

  • Glass Disposal: If the container is glass and fully rinsed, it may be disposed of in the "Glass Waste" box (check local institutional rules; some require all chemical bottles to go to hazardous waste).

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.[3]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close fume hood sash or mark the zone.[3]

  • M inimize exposure: Don appropriate PPE.[3][8][9][10][11][12][13]

Cleanup Technique:

  • Solids: Do not dry sweep (creates dust).[3] Cover with wet paper towels or use a HEPA vacuum designated for chemicals.

  • Liquids: Absorb with vermiculite or spill pads.

  • Deactivation: Wipe the surface with a mild soap solution.[3] Avoid bleach , as it may react with the amine moiety to form chloramines [2].[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[14]

  • ECHA (European Chemicals Agency). (n.d.).[3] Substance Information: Pyrazine derivatives and Amine Hydrochlorides.[3]

  • PubChem. (2025).[3] 5-(Aminomethyl)pyridin-2(1H)-one (Analogous Compound Data). National Library of Medicine.

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Amine Hydrochloride Salts.

Sources

Handling

Personal protective equipment for handling 5-(Aminomethyl)pyrazin-2(1H)-one hydrochloride

Executive Safety Summary Treat as: Bioactive Pharmaceutical Intermediate / Respiratory Irritant. As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for this p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Bioactive Pharmaceutical Intermediate / Respiratory Irritant.

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for this precise isomer may be limited in public databases, its structural components—a pyrazine core, a primary amine, and a hydrochloride counter-ion—dictate a strict safety profile.

The primary risks are inhalation of hygroscopic dust and contact dermatitis . The HCl salt form implies that upon contact with mucous membranes (eyes, lungs), the compound will dissociate, potentially creating a localized acidic environment (pH < 4) that aggravates the irritation caused by the amine moiety.

Immediate Action Required:

  • Engineering Control: All handling of solid powder must occur inside a certified chemical fume hood.

  • Minimum PPE: Nitrile gloves (double-gloved), safety goggles (not just glasses), and a lab coat.

  • Prohibited: Open-bench weighing.

Risk Assessment & PPE Matrix

The following matrix is designed based on Occupational Exposure Banding (OEB) principles. We treat this compound as OEB 3 (0.01–1 mg/m³) due to the sensitization potential of aminomethyl-pyrazines.

Personal Protective Equipment (PPE) Specifications
Protection ZoneComponentSpecificationScientific Rationale
Hand Protection Primary Glove Nitrile (0.11 mm / 4 mil) Nitrile offers excellent resistance to organic salts. Latex is avoided due to potential protein allergen cross-reactivity.
Secondary Glove Nitrile (Long Cuff) Double-gloving is mandatory. The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.
Respiratory Primary Defense Fume Hood (Face Velocity: 100 fpm) Engineering controls are superior to masks. The hood captures aerosolized dust at the source.
Secondary Defense N-95 or P-100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Eye Protection Primary Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders. Goggles seal the eyes against airborne dust that can cause acidic irritation.
Body Protection Primary Lab Coat (Poly/Cotton) Must be buttoned to the neck. Wrist cuffs must be tucked under the glove gauntlet to prevent wrist exposure.

Senior Scientist Note: Why Double Glove? Amine salts can permeate nitrile over time. The "breakthrough time" for this specific novel compound is likely untested. Double gloving creates a sacrificial layer. Change the outer pair immediately upon visible contamination.[1]

Engineering Controls & Setup

PPE is the last line of defense. Your primary safety system is the Chemical Fume Hood .

  • Sash Height: Maintain sash at the certified working height (usually 18 inches).

  • Airflow Check: Verify the flow monitor reads between 80–120 fpm (0.4–0.6 m/s) before opening the container.

  • Static Control: Hydrochloride salts are often dry and prone to static charge. Use an anti-static gun or ionizer bar inside the hood if the powder appears "fly-away" to prevent dispersion.

Operational Workflow: Step-by-Step

This protocol is designed to minimize Cross-Contamination (protecting the experiment) and Exposure (protecting the scientist).

Phase A: Preparation
  • Don PPE in the following order: Lab coat

    
     Inner Gloves 
    
    
    
    Goggles
    
    
    Outer Gloves.
  • Gather all materials (balance, spatula, solvent, weigh boat) and place them inside the hood.

  • Critical Step: Place a disposable absorbent pad (benchkote) on the hood surface. This captures any micro-spills and allows for easy disposal.

Phase B: Weighing & Solubilization
  • Open Container: Tap the container gently on the surface to settle dust before opening.

  • Transfer: Use a clean spatula. Do not pour from the bottle.

  • Weighing: If the balance is outside the hood, weigh a closed container/vial. Never transport an open weigh boat of powder across the lab.

  • Solubilization: Add solvent (e.g., Water, DMSO, Methanol) immediately to the solid.

    • Observation: HCl salts are generally water-soluble. If using DMSO, the solution may warm slightly (exothermic solvation).

    • Safety Check: Once in solution, the inhalation risk drops significantly, but the skin absorption risk remains.

Phase C: Decontamination
  • Cap the stock bottle tightly. Wrap the cap with Parafilm if storing long-term to prevent moisture ingress (hygroscopicity).

  • Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol.

  • Dispose of the benchkote pad and outer gloves as Solid Hazardous Waste .

Visual Workflow (Graphviz)

The following diagram illustrates the "Safe Handling Lifecycle" for this compound.

G cluster_PPE 1. PPE Donning cluster_Eng 2. Engineering Check Start Start: Handling Request Glove Double Nitrile Gloves Start->Glove Eye Splash Goggles Glove->Eye Hood Fume Hood Check (>80 fpm) Eye->Hood Static Static Control (Ionizer) Hood->Static Action Weighing & Solubilization Static->Action Powder Handling Waste Solid Waste Disposal (Incineration Stream) Action->Waste Contaminated Consumables End End: Decon & Log Waste->End

Figure 1: Operational workflow ensuring redundant safety barriers during handling.

Emergency & Disposal Protocols

Spill Management (Powder)
  • Do NOT sweep dry powder (this creates dust).

  • Method: Cover the spill with a paper towel dampened with water (to solubilize the salt) or a compatible solvent.

  • Cleanup: Wipe up the wet material and place it in a sealed bag. Label as "Hazardous Waste - Pyrazine Derivative."

Exposure Response[2][3][4][5]
  • Eye Contact: Immediately flush with water for 15 minutes .[1] The HCl salt can cause rapid pH changes in the eye; speed is critical.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents, as they may enhance permeation of the amine.

  • Inhalation: Move to fresh air immediately.

Waste Disposal[3][7]
  • Stream: Chemical Incineration.

  • Classification: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste.

  • Regulatory: Do not dispose of down the drain. Pyrazines are bioactive and can persist in water systems.

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at: [Link]

Sources

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